Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family. Its unique structure features a quinoline core with various functional groups, which contribute to its potential biological activities and applications in scientific research. This compound is characterized by the molecular formula and has a molecular weight of approximately 235.28 g/mol .
The synthesis of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One prevalent method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is generally conducted under acidic conditions using catalysts like hydrochloric acid or acetic acid to facilitate the formation of the desired heterocyclic structure.
In an industrial context, optimized reaction conditions are employed to enhance yield and purity. Continuous flow reactors may be utilized to improve control over reaction parameters, leading to more efficient production processes.
The molecular structure of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be represented using the following details:
Property | Data |
---|---|
Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate |
InChI | InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) |
InChI Key | AXCSTHNOKOJBMT-UHFFFAOYSA-N |
This compound's structure showcases a fused bicyclic system characteristic of quinolines .
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions typical of quinoline derivatives. These reactions may include:
The versatility in reactivity allows for further functionalization of the compound for various applications.
Target of Action: The specific biological targets remain largely unknown as research is ongoing.
Mode of Action: It is hypothesized that this compound interacts with biological targets through non-covalent interactions such as hydrogen bonding.
Biochemical Pathways: Given its structural similarity to other quinoline derivatives known for their biological activities, it may be involved in pathways related to cell signaling or metabolism.
Pharmacokinetics: Predicted physical properties include a boiling point of approximately and a density of .
The physical properties of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate include:
Property | Value |
---|---|
Boiling Point | Approximately |
Density | |
Solubility | Soluble in organic solvents |
These properties suggest that the compound could exhibit stability under various conditions suitable for chemical reactions and applications.
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several notable applications:
Research continues to explore additional applications as understanding of this compound expands within scientific communities.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9